![molecular formula C17H17BrN2O2S B2532675 1-(4-溴苄基)-2-(丙基磺酰基)-1H-苯并[d]咪唑 CAS No. 886905-54-0](/img/structure/B2532675.png)

1-(4-溴苄基)-2-(丙基磺酰基)-1H-苯并[d]咪唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

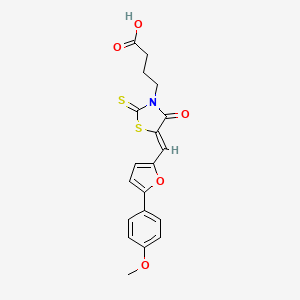

The compound "1-(4-bromobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole" is a derivative of the benzo[d]imidazole class, which is known for its biological activity, particularly as inhibitors of the H+/K+-ATPase enzyme. This enzyme is a target for anti-ulcer therapeutics, as it plays a crucial role in gastric acid secretion. The benzo[d]imidazole derivatives are of significant interest due to their potential therapeutic applications and the variety of chemical reactions they can undergo .

Synthesis Analysis

The synthesis of benzo[d]imidazole derivatives typically involves cyclization reactions starting from o-phenylenediamine and a suitable carbonyl compound, followed by various functionalization steps such as alkylation, arylation, and sulfonylation. For instance, the synthesis of 1-(4-fluorobenzyl)-2-chloro-1H-benzo[d]imidazole involves cyclization, N-alkylation, hydrolyzation, and chlorination, with an overall yield of 56.4% . Similarly, the synthesis of 2-[(2-Aminobenzyl)sulfinyl]-1-(2-pyridyl)-1,4,5,6-tetrahydrocyclopent[d]imidazoles as gastric H+/K+-ATPase inhibitors involves the introduction of a sulfinyl group and a pyridyl group to the imidazole core .

Molecular Structure Analysis

The molecular structure of benzo[d]imidazole derivatives is characterized by the presence of an imidazole ring fused to a benzene ring. The substitution pattern on the imidazole ring is crucial for the biological activity of these compounds. For example, the presence of a 2-pyridyl group at the 1-position and a (2-aminobenzyl)-sulfinyl group at the 2-position leads to potent H+/K+-ATPase inhibitory activity . Crystallographic studies, such as those reported for 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H-benzimidazole-5-carbonitrile, provide detailed insights into the molecular conformation and intermolecular interactions, which are important for understanding the compound's stability and reactivity .

Chemical Reactions Analysis

Benzo[d]imidazole derivatives can undergo a variety of chemical reactions, including arylation, bromination, and Suzuki coupling reactions. For instance, the synthesis of 4,5-diaryl-1H-imidazoles involves regioselective bromination and a Suzuki reaction under phase-transfer conditions . These reactions are essential for introducing different substituents onto the imidazole ring, which can significantly alter the compound's physical, chemical, and biological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[d]imidazole derivatives are influenced by their molecular structure and the nature of the substituents. These properties include solubility, melting point, and stability, which are important for the compound's application as a therapeutic agent. The molecular docking studies of substituted methoxybenzyl-sulfonyl-1H-benzo[d]imidazole derivatives reveal their binding affinities to H+/K+-ATPase, which correlate with their inhibitory activity in biological assays . Additionally, the crystal structure analysis provides information on the compound's solid-state interactions, which can affect its formulation and delivery as a drug .

科学研究应用

抗菌和抗氧化活性

苯并咪唑衍生物(包括类似于1-(4-溴苄基)-2-(丙基磺酰基)-1H-苯并[d]咪唑的化合物)已被合成并研究其α-葡萄糖苷酶抑制、抗菌和抗氧化活性。一些衍生物对革兰氏阳性和革兰氏阴性细菌表现出显着的抗菌效果,并在ABTS和DPPH清除活性中具有有效的抗氧化特性。具体而言,5-[(2-(4-溴苄基)-1H-苯并咪唑-1-基)甲基]-1,3,4-恶二唑-2-硫醇比阿卡波糖(一种标准的α-葡萄糖苷酶抑制剂)表现出更高的效力(Menteşe, Ülker, & Kahveci, 2015)。

合成和生物筛选

涉及N-(4-溴苄基)-3,1-苯并恶嗪-2,4-二酮与4,5-二甲基-1,2-苯二胺在回流乙酸中的缩合过程导致苯并咪唑衍生物的产生。这些衍生物经过晶体学研究和初步生物筛选,展示了该方法生成具有中等产率和有趣生物特性的化合物的潜力(Dziełak et al., 2018)。

抗菌活性物质合成

由4-溴苯-1,2-二胺合成的苯并咪唑衍生物的新系列对革兰氏阳性金黄色葡萄球菌和革兰氏阴性大肠杆菌表现出有希望的抗菌活性。这表明这些化合物作为有效抗菌剂的潜力,强调了结构修饰在增强生物活性中的重要性(Hanumantappa et al., 2021)。

非线性光学(NLO)材料

苯并咪唑衍生物的合成和表征揭示了它们作为非线性光学(NLO)应用候选物的潜力。对它们的电子性质(包括偶极矩、极化率和超极化率)的研究表明,这些分子表现出显着的NLO响应。分子内电荷转移激发态有助于它们适用于各种NLO器件,强调了取代基变异对于改变分子能隙和增强NLO行为的重要性(Manikandan, Perumal, & Jayamoorthy, 2019)。

属性

IUPAC Name |

1-[(4-bromophenyl)methyl]-2-propylsulfonylbenzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17BrN2O2S/c1-2-11-23(21,22)17-19-15-5-3-4-6-16(15)20(17)12-13-7-9-14(18)10-8-13/h3-10H,2,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQEGAAHGXUJEMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)C1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17BrN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-((2E)-3-phenylprop-2-enyl)-8-(4-chlorophenyl)-1-methyl-1,3,5-trihydroimidazo lidino[1,2-h]purine-2,4-dione](/img/structure/B2532596.png)

![N-benzyl-2-[[3-[(2-methoxyphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2532597.png)

![1-[(2-chlorophenyl)methyl]-N-(3,4-dimethoxyphenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2532599.png)

![4-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2532602.png)

![3-{3-[(Pyridazin-3-yl)amino]azetidine-1-carbonyl}benzonitrile](/img/structure/B2532606.png)

![N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide hydrochloride](/img/structure/B2532608.png)

![2-[(2-chlorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride](/img/structure/B2532610.png)

![N-{[4-(4-fluorophenyl)-1H-imidazol-2-yl]methyl}prop-2-enamide](/img/structure/B2532612.png)

![N-acetyl-N-[(5Z)-5-[(2H-1,3-benzodioxol-5-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2532613.png)

![3,4,5-trimethoxy-N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2532615.png)